Bilirubin dimethyl ester
Description
Significance of Bilirubin (B190676) Dimethyl Ester as a Chemical Analog in Porphyrin and Bilin Research
Bilirubin dimethyl ester is a critically important chemical analog in the study of porphyrins and bilins, largely due to the esterification of the two carboxylic acid groups of bilirubin. This modification significantly increases its solubility in nonpolar organic solvents and, crucially, prevents the formation of the strong internal hydrogen bonds that characterize the parent bilirubin molecule. core.ac.uk In bilirubin, these hydrogen bonds create a stable, "ridge-tile" conformation that masks the polar functional groups, rendering it poorly soluble in water despite its polar nature. acs.orgnih.gov By converting the carboxylic acids to methyl esters, researchers can investigate the intrinsic properties of the tetrapyrrole backbone without the conformational constraints imposed by this internal hydrogen bonding. core.ac.uk
This enhanced solubility and altered conformation make this compound an ideal model for a variety of studies. In antioxidant research, it allows for the investigation of the hydrogen-atom transfer (HAT) mechanisms from the pyrrole (B145914) N-H groups to peroxyl radicals in solution, a process that is sterically hindered in the tightly folded structure of native bilirubin. core.ac.uk Kinetic studies have been able to quantify the antioxidant activity of the ester, providing fundamental insights into how bile pigments protect against oxidative stress. nih.gov
Furthermore, the compound is instrumental in photochemical research. The phototherapy for neonatal jaundice relies on converting bilirubin into more easily excretable photoisomers. This compound is used as a model to study the complex mechanisms of this Z to E photoisomerization and other photochemical reactions, such as cyclization, upon irradiation with light. muni.cz Its simpler conformational landscape in solution allows for clearer interpretation of spectroscopic data and the determination of reaction quantum yields, which are often wavelength-dependent. scbt.com Conformational and structural analyses using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy also benefit from the use of the dimethyl ester, as it allows for the study of the tetrapyrrole skeleton's behavior and intermolecular interactions in various solvent environments without the complication of intramolecular hydrogen bonding. nih.govtandfonline.com
Historical Context of this compound in Mechanistic Studies
The use of this compound in scientific research has a rich history, beginning with early efforts to synthesize and characterize bile pigments. A significant development in its preparation was the use of 1-alkyl-3-p-tolytriazenes, which allowed for the synthesis of methyl and other esters in high yields from a chloroform (B151607) solution of bilirubin at room temperature. nih.gov These early synthetic endeavors were crucial, as they provided pure, well-characterized samples for subsequent mechanistic investigations. The identity and structure of the synthesized esters were confirmed using the analytical techniques of the time, including elemental analysis, mass spectroscopy, and notably, NMR spectroscopy. nih.govplos.org
Early NMR studies were foundational in understanding the compound's structure. For instance, these studies suggested that this compound exists in the lactam form rather than the lactim tautomer. nih.gov Subsequent, more detailed NMR investigations in the early 1980s focused on the conformation of this compound in various solvents, particularly dimethyl sulfoxide (B87167) (DMSO). nih.gov These studies used techniques like the nuclear Overhauser effect (NOE) to determine interproton distances, concluding that the skeleton's conformation in DMSO is similar to that of bilirubin in its crystalline state, though with some flexibility due to solvent interactions. nih.gov
In parallel, early photochemical studies revealed the peculiar wavelength-dependent photoreactivity of this compound, an unusual characteristic for many photochemical reactions. oup.com These investigations laid the groundwork for decades of research into the mechanisms of bilirubin phototherapy, using the dimethyl ester as a more tractable model system to unravel the complex series of isomerizations and rearrangements that occur upon light absorption. The study of its interactions with metal ions also dates back several decades, providing early insights into the coordination chemistry of bile pigments. omlc.org
Research Findings in Detail
To provide a clearer understanding of its properties, the following tables summarize key data from various research studies on this compound.
Table 1: Physical and Chemical Properties of this compound This interactive table outlines the basic chemical and physical identifiers for the compound.
| Property | Value | Source |
| IUPAC Name | methyl 3-[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoate | nih.gov |
| Molecular Formula | C₃₅H₄₀N₄O₆ | nih.govfrontierspecialtychemicals.com |
| Molecular Weight | 612.7 g/mol | nih.gov |
| CAS Number | 19792-68-8 | scbt.comnih.gov |
Table 2: Selected ¹H-NMR Spectroscopic Data NMR spectroscopy is a powerful tool for elucidating the conformation of this compound in solution. The chemical shifts of the N-H protons are particularly sensitive to hydrogen bonding and solvent interactions.
| Compound | Solvent | N-H Proton Chemical Shifts (δ, ppm) | Inferred Interaction | Source |
| This compound | CDCl₃ | Resonances are not a simple composite of symmetric isomers, suggesting specific intermolecular H-bonding. | Intermolecularly H-bonded dimers | tandfonline.com |
| This compound | d₆-DMSO | Lactam and pyrrole N-H shifts indicate strong interaction with the solvent. | Solvation by DMSO, preventing intramolecular H-bonding. | nih.govtandfonline.com |
Table 3: Kinetic Data for Antioxidant Activity Kinetic studies quantify the efficiency of this compound as a radical-trapping antioxidant. The rate constant (kᵢₙₕ) measures how quickly the compound reacts with and deactivates harmful peroxyl radicals.
| Antioxidant | System / Medium | Rate Constant (kᵢₙₕ) M⁻¹s⁻¹ | Stoichiometric Factor (n) | Source |
| This compound | Styrene (B11656)/AIBN | 22.5 x 10⁴ | 2.0 | acs.org |
| Biliverdin (B22007) Dimethyl Ester | Styrene/AIBN | 10.2 x 10⁴ | 2.7 | acs.org |
| Bilirubin | SDS micelles (pH 7.4) | 5.0 x 10⁴ | - | acs.org |
Note: AIBN (azo-bisisobutyronitrile) is a radical initiator. The stoichiometric factor (n) is the number of peroxyl radicals trapped by each antioxidant molecule.
Table 4: Photochemical Reaction Quantum Yields (Φ) The quantum yield (Φ) in photochemistry represents the efficiency of a specific photochemical process (like isomerization) for each photon absorbed. Studies on bilirubin analogs are crucial for understanding the efficiency of phototherapy.
| Compound Subunit | Photoprocess | Wavelength (λₑₓ꜀) | Quantum Yield (Φ) | Source |
| (Z)-Isovinylneoxanthobilirubic Acid Methyl Ester | Z → E Isomerization | ~385 nm | 0.23 | muni.cz |
| (Z)-Isovinylneoxanthobilirubic Acid Methyl Ester | Z → E Isomerization | ~453 nm | 0.20 | muni.cz |
| (E)-Isovinylneoxanthobilirubic Acid Methyl Ester | E → Z Isomerization | ~385 nm | 0.30 | muni.cz |
| (E)-Isovinylneoxanthobilirubic Acid Methyl Ester | E → Z Isomerization | ~453 nm | 0.23 | muni.cz |
Note: These data are for a dipyrrinone subunit (methyl ester) of bilirubin, used as a simplified model to study its complex photochemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H40N4O6/c1-9-22-21(6)34(42)39-29(22)16-27-20(5)25(12-14-33(41)45-8)31(37-27)17-30-24(11-13-32(40)44-7)19(4)26(36-30)15-28-18(3)23(10-2)35(43)38-28/h9-10,15-16,36-37H,1-2,11-14,17H2,3-8H3,(H,38,43)(H,39,42)/b28-15-,29-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZUXDQSJUVVTL-FLZZTMJYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1CCC(=O)OC)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)OC)C=C4C(=C(C(=O)N4)C=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1CCC(=O)OC)CC2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)OC)/C=C\4/C(=C(C(=O)N4)C=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H40N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19792-68-8 | |
| Record name | Bilirubin dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019792688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthetic Methodologies and Chemical Modifications
Established Synthetic Pathways for Bilirubin (B190676) Dimethyl Ester
The synthesis of bilirubin dimethyl ester can be achieved through two primary strategies: the direct modification of naturally sourced bilirubin and the complete construction of the molecule from simpler precursors, known as de novo synthesis.
The most direct method for preparing this compound involves the esterification of the two propionic acid side chains of the parent bilirubin molecule. The Fischer-Speier esterification, a classic acid-catalyzed reaction, is a common approach. masterorganicchemistry.comchemguide.co.uk In this method, bilirubin is treated with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction toward the formation of the ester product. masterorganicchemistry.comchemguide.co.uk
Another effective method utilizes 1-alkyl-3-p-tolytriazenes. Treating a chloroform (B151607) solution of bilirubin with the appropriate triazene (B1217601) at room temperature results in high yields of the corresponding ester. nih.govnih.gov This method has been successfully used to synthesize not only the dimethyl ester but also the ethyl, isopropyl, and benzyl (B1604629) esters of bilirubin. nih.govnih.gov
| Esterification Method | Reagents | Key Features |
| Fischer-Speier Esterification | Bilirubin, Methanol (excess), Acid Catalyst (e.g., H₂SO₄) | Equilibrium-driven reaction; requires an acid catalyst. masterorganicchemistry.comchemguide.co.uk |
| Triazene Method | Bilirubin, 1-Methyl-3-p-tolyltriazene, Chloroform | High yields at room temperature. nih.govnih.gov |
De novo, or total, synthesis provides an alternative route to bilirubin and its derivatives that does not rely on the isolation of the parent pigment from natural sources. nih.gov This approach offers significant advantages, including the potential for site-specific isotope labeling (e.g., with ¹³C or ¹⁴C) and the ability to introduce profound structural modifications. nih.govacs.org The landmark synthesis of bilirubin was first reported by Fischer and Plieninger in 1942, demonstrating the feasibility of constructing the complex tetrapyrrole structure in the laboratory. nih.govacs.org
Modern de novo strategies often employ a modular approach. nih.govjmu.edu This involves the synthesis of functionalized monocyclic building blocks—such as substituted pyrroles, γ-lactams, and γ-lactones—which represent the repeating structural motifs within the bilirubin framework. nih.govjmu.edu These building blocks are then coupled together in a controlled sequence to assemble the final tetrapyrrole. Advanced chemical techniques, such as metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), are often utilized to form the critical bonds between the individual rings. nih.gov Once the bilirubin skeleton with carboxylic acid groups (or protected precursors) is assembled, it can be converted to the dimethyl ester via the esterification methods described previously. google.com
Synthesis of Chemically Modified this compound Derivatives
The this compound scaffold can be further modified to create a range of structural analogs for research purposes.
The synthesis of alkoxy-substituted derivatives typically relies on a de novo approach, as direct substitution on the bilirubin core is challenging. This strategy involves incorporating the desired alkoxy group onto one of the initial pyrrole (B145914) building blocks. For instance, a pyrrole precursor bearing an alkoxy substituent can be synthesized and then carried through the multi-step sequence of coupling reactions to be integrated into the final bilin structure. This allows for precise control over the position and type of alkoxy group in the target molecule.
Bilirubin is susceptible to oxidation, which leads to the formation of various degradation products, including tricyclic compounds known as biopyrrins. acs.orgresearchgate.net The chemical synthesis of these derivatives provides access to pure samples for biological and analytical studies. nih.govacs.org A unified synthetic platform has been developed for producing major bilirubin oxidation products. acs.org
For example, the first chemical syntheses of biopyrrin A and biopyrrin B have been reported. acs.org Due to the limited stability of the free carboxylic acids, these compounds are typically prepared and stored as their more stable methyl esters. acs.org The synthesis involves the coupling of functionalized monocyclic precursors, followed by steps to form the tricyclic core. In the case of biopyrrin B methyl ester, an acid-sensitive vinyl group requires a carefully optimized dehydration step using anhydrous phosphoryl chloride. acs.org The resulting biopyrrin methyl esters can be converted to the corresponding free acids through standard saponification using a base like lithium hydroxide. acs.orggoogle.com
Purification and Analytical Assessment of Synthetic this compound
Ensuring the purity and confirming the identity of synthesized this compound is critical. A combination of chromatographic and spectroscopic techniques is employed for this purpose. nih.govjmu.edu
Purification: Chromatographic methods are central to the purification of this compound. Thin-layer chromatography (TLC) is often used to monitor the progress of a reaction and to determine appropriate solvent systems for larger-scale separation. nih.gov For preparative isolation, high-performance liquid chromatography (HPLC), particularly using reverse-phase columns, is a powerful technique for separating the desired product from unreacted starting materials and byproducts. hplc.eu
Analytical Assessment: Once purified, the identity and structure of the compound are confirmed using spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure. NMR studies have been used to confirm the lactam form of this compound and to investigate its conformation in solution, such as in dimethyl sulfoxide (B87167) (DMSO). nih.govnih.gov
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, confirming its elemental composition (C₃₅H₄₀N₄O₆). nih.govscbt.comfrontierspecialtychemicals.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to analyze complex mixtures and identify specific bilirubin species. nih.gov
Spectrophotometry: The absorption spectrum of this compound and related biliverdin (B22007) isomers can be characterized using UV-Vis spectrophotometry. nih.gov
| Technique | Purpose in Analysis |
| Thin-Layer Chromatography (TLC) | Reaction monitoring and initial purity assessment. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation and purification. hplc.eu |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and conformational analysis. nih.govnih.gov |
| Mass Spectrometry (MS) | Molecular weight determination and formula confirmation. nih.gov |
| UV-Vis Spectrophotometry | Characterization of electronic absorption properties. nih.gov |
Advanced Spectroscopic Characterization and Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the detailed investigation of the molecular structure, hydrogen bonding networks, and dynamic processes of bilirubin (B190676) dimethyl ester in solution.
The conformation of bilirubin dimethyl ester is significantly influenced by hydrogen bonding. In non-polar solvents like chloroform (B151607) (CDCl₃), the molecule adopts a folded, "ridge-tile" conformation stabilized by a network of intramolecular hydrogen bonds. scispace.comnih.gov This is evident from ¹H-NMR studies, which show that the N-H protons of the pyrrole (B145914) and lactam systems are engaged in these bonds, leading to characteristic chemical shifts. tandfonline.comtandfonline.com Analysis of the N-H ¹H-NMR chemical shifts indicates that in CDCl₃ solution, this compound exists as intermolecularly hydrogen-bonded dimers with pairwise associations between the pyrromethenone units. tandfonline.comtandfonline.com
In contrast, when dissolved in polar, hydrogen-bond-accepting solvents such as dimethyl sulfoxide (B87167) (DMSO), this intramolecular hydrogen bonding is disrupted. nih.govnih.gov The chemical shifts of the pyrrole NH and lactam protons in DMSO indicate a strong interaction with the solvent, where the solvent molecules effectively solvate the NH groups. nih.govnih.gov This is further confirmed by the rapid exchange of the pyrrole NH protons with deuterium (B1214612) when in the presence of D₂O, which demonstrates that these protons are accessible to the solvent and not locked in internal hydrogen bonds. nih.govnih.gov The absence of a Nuclear Overhauser Effect (NOE) between relevant groups in DMSO further supports the lack of direct intramolecular hydrogen bonding in such solvents. nih.gov
Table 1: Representative ¹H-NMR Chemical Shifts (δ) of N-H Protons in Bilirubin-IXα Dimethyl Ester Illustrating Solvent Effects
| Solvent | N-H Proton Chemical Shifts (ppm) | Interpretation | Source(s) |
| CDCl₃ | Deshielded (higher ppm values) | Indicates involvement in hydrogen bonding (intra- or intermolecular). | tandfonline.com, tandfonline.com |
| d₆-DMSO | Shielded (lower ppm values) compared to CDCl₃ | Disruption of intramolecular H-bonds and strong solvation by DMSO. | tandfonline.com, nih.gov |
In non-polar solvents, this compound exists not as a single, rigid structure but as an equilibrium mixture of conformational isomers, or rotamers. scispace.comnih.gov The intramolecular hydrogen bonds that stabilize the folded structure also create a barrier to rotation around the central methylene (B1212753) bridge (C-10). scispace.comnih.gov This restricted rotation means that NMR spectroscopy can distinguish between the internally hydrogen-bonded conformation and other non-bonded, more flexible rotamers. scispace.comnih.gov
The significance of this hydrogen bonding in restricting rotation is highlighted by comparative studies with dimethoxythis compound. scispace.com This derivative lacks the amide protons necessary for intramolecular hydrogen bonding, and consequently, it exhibits free rotation about the central methylene bridge and occurs as a single molecular species in solution. scispace.comnih.gov
Electronic Spectroscopy for Photophysical and Photochemical Insights
Electronic spectroscopy techniques, such as UV-Visible and Circular Dichroism spectroscopy, are instrumental in probing the electronic structure, photophysical properties, and stereochemistry of this compound.
This compound exhibits a characteristic strong absorption band in the visible region of the electromagnetic spectrum. The UV-Visible spectrum is typically dominated by a single broad absorption band centered at approximately 440-450 nm, which is attributed to a π→π* electronic transition within the conjugated pyrromethenone chromophores. rsc.orgnih.gov
The position and intensity of this absorption maximum can be influenced by the solvent, a phenomenon known as solvatochromism. ijcce.ac.ir While the absorption spectra of this compound often show little difference in the position of the main peak when switching between aprotic and protic solvents, the solvent environment does impact its photophysical properties. rsc.org For instance, the fluorescence emission properties can vary significantly with solvent polarity, indicating that the excited state of the molecule interacts differently with various solvents. rsc.org These solvent-dependent spectral changes provide insights into the nature of the solute-solvent interactions and the electronic distribution in the ground and excited states.
Table 2: UV-Visible Absorption Maxima (λmax) of this compound
| Solvent System | λmax (nm) | Source(s) |
| Polar Fraction Eluent | ~440 | nih.gov |
| General (Non-polar) | ~450 | rsc.org |
Although this compound is an achiral molecule, it can become chiroptically active upon interaction with a chiral environment. nih.govresearchgate.net When complexed with a chiral macromolecule like human serum albumin (HSA), the flexible this compound molecule is forced to adopt a specific, folded, and therefore chiral, conformation at the protein's binding site. nih.govresearchgate.net
This induced chirality is readily detected by Circular Dichroism (CD) spectroscopy. nih.govmdpi.com The CD spectrum of the HSA-bilirubin dimethyl ester complex displays a characteristic bisignate (two-signed) Cotton effect in the region of the main UV-Vis absorption band. nih.govresearchgate.net This feature is a hallmark of intramolecular exciton (B1674681) coupling between the electric dipole transition moments of the two pyrromethenone chromophores, confirming that the molecule has adopted a helical, folded conformation. nih.govresearchgate.net The sign of the CD spectrum (e.g., positive chirality) indicates a binding site preference for a specific enantiomeric conformer (P- or M-helicity). nih.govresearchgate.net
Vibrational Circular Dichroism (VCD) offers complementary information, providing stereochemical insights through the analysis of infrared vibrational transitions. acs.orgrsc.org For related bile pigments like biliverdin (B22007) derivatives, VCD has been effectively used to study conformational equilibria in solution. rsc.org These chiroptical techniques are invaluable for analyzing the stereochemistry and conformational dynamics of flexible molecules like this compound, which would otherwise be optically inactive in an achiral medium. nih.govmdpi.com
Time-Resolved Spectroscopic Techniques for Excited-State Dynamics
The investigation of the excited-state dynamics of this compound provides critical insights into the photophysical and photochemical processes that occur following light absorption. Time-resolved spectroscopic techniques, capable of monitoring molecular changes on extremely short timescales, are essential for elucidating these complex pathways.
Femtosecond and picosecond transient absorption spectroscopy are powerful methods for mapping the ultrafast events that follow electronic excitation in this compound and its structural analogues. These techniques have revealed that the de-excitation of the molecule is a complex, multi-step process involving rapid structural changes.
Studies on bilirubin bound to human serum albumin show that transient absorption spectra recorded after excitation decay with a lifetime of 19 ± 3 picoseconds (ps) at 22°C. nih.gov This decay is primarily attributed to the configurational Z to E isomerization, which is a predominant nonradiative pathway competing with fluorescence. nih.gov The isomerization is understood to proceed through a very short-lived, partially twisted excited-singlet-state intermediate. nih.gov
To gain a more detailed understanding of the fundamental photoprocesses, simplified models, such as the dipyrrinone subunits of bilirubin, have been investigated. Research on vinylneoxanthobilirubic acid methyl ester, a bilirubin dipyrrinone subunit, has shown that upon excitation, the molecule undergoes very rapid vibrational relaxation, which is followed by an internal conversion on a picosecond timescale. acs.orgmuni.cz This internal conversion can lead to either photoisomerization or the regeneration of the original molecule. acs.orgmuni.cz Subsequent relaxation dynamics in the ground state have been observed on the order of tens of picoseconds. acs.orgmuni.cz
The detailed kinetics of these ultrafast processes, as studied in bilirubin subunit models, highlight the influence of molecular conformation on the photodynamic pathways. acs.orgmuni.cz
Table 1: Observed Excited-State Lifetimes and Processes for Bilirubin and its Subunits This table is interactive. Click on the headers to sort the data.
| Compound Studied | Technique | Observed Process | Lifetime | Reference |
|---|---|---|---|---|
| Bilirubin-HSA Complex | Picosecond Transient Absorption | Excited-State Decay / Isomerization | 19 ± 3 ps (at 22°C) | nih.gov |
| Bilirubin-HSA Complex | Picosecond Transient Absorption | Excited-State Decay / Isomerization | 35 ± 7 ps (at 2°C) | nih.gov |
| Vinylneoxanthobilirubic acid methyl ester | Femtosecond Transient Absorption | Internal Conversion | Picosecond timescale | acs.orgmuni.cz |
| Vinylneoxanthobilirubic acid methyl ester | Femtosecond Transient Absorption | Ground-State Relaxation | Tens of picoseconds | acs.orgmuni.cz |
Quenching studies are instrumental in determining the energy levels and reactivity of excited states. In these experiments, the deactivation of an excited molecule (the fluorophore or photosensitizer) by another molecule (the quencher) is monitored.
Research has demonstrated that the triplet excited state of bilirubin can be quenched by Biliverdin dimethyl ester. The rate of this triplet energy transfer from bilirubin to Biliverdin dimethyl ester in a benzene (B151609) solvent has been measured to be 1.9 × 10⁹ M⁻¹ s⁻¹. researchgate.netresearchgate.net This efficient energy transfer indicates a close energetic relationship between the triplet states of these two related tetrapyrroles.
Further studies involving the related compound, Biliverdin dimethyl ester, have provided additional context on quenching mechanisms relevant to this class of molecules. The triplet state of Biliverdin dimethyl ester is efficiently quenched by molecules such as anthracene (B1667546) and naphthacene. researchgate.net However, it was found that neither μ-carotene nor molecular oxygen were effective quenchers of its triplet state. researchgate.netresearchgate.net Additionally, kinetic studies have been performed on the reaction of this compound with peroxyl radicals, which act as quenchers through a hydrogen-atom transfer (HAT) mechanism. The rate constant for this reaction was determined to be 22.5 × 10⁴ M⁻¹ s⁻¹. acs.org
Table 2: Quenching Reaction Data for this compound and Related Compounds This table is interactive. Click on the headers to sort the data.
| Excited Molecule | Quencher | Solvent | Process | Rate Constant (k_q) / Half-life | Reference |
|---|---|---|---|---|---|
| Bilirubin (Triplet State) | Biliverdin dimethyl ester | Benzene | Triplet Energy Transfer | 1.9 × 10⁹ M⁻¹ s⁻¹ | researchgate.netresearchgate.net |
| This compound | Peroxyl Radicals | Styrene (B11656) | Hydrogen-Atom Transfer | 22.5 × 10⁴ M⁻¹ s⁻¹ | acs.org |
| Biliverdin dimethyl ester (Triplet State) | Anthracene | Benzene | Triplet Energy Transfer | Efficient Quenching | researchgate.net |
| Biliverdin dimethyl ester (Triplet State) | Naphthacene | Benzene | Triplet Energy Transfer | Efficient Quenching | researchgate.net |
| Biliverdin dimethyl ester (Triplet State) | μ-Carotene | Benzene | Triplet Energy Transfer | No Quenching Observed | researchgate.netresearchgate.net |
| Biliverdin dimethyl ester (Triplet State) | Oxygen | Benzene | Triplet Energy Transfer | No Quenching Observed | researchgate.netresearchgate.net |
| Biliverdin dimethyl ester (Triplet State) | - | Benzene | Triplet State Decay | 6.7 µs (Half-life) | researchgate.netresearchgate.net |
Chemical Reactivity and Mechanistic Investigations
Photochemical Transformations of Bilirubin (B190676) Dimethyl Ester
The interaction of bilirubin dimethyl ester with light initiates a series of photochemical reactions, including isomerization and oxidation, which are fundamental to understanding the mechanisms of phototherapy for neonatal jaundice.
Upon irradiation, the stable (4Z,15Z)-isomer of this compound can undergo configurational isomerization around the C4-C5 and C15-C16 double bonds to form the E,Z-, Z,E-, and E,E-isomers. This reversible process is a primary photochemical event. cdnsciencepub.com The formation of EZ/ZE isomers is a key pathway in the photoreactivity of bilirubin and its derivatives. cdnsciencepub.com Studies on model bilirubin subunits, such as vinylneoxanthobilirubic acid methyl ester, show that this Z → E photoisomerization is a reversible and efficient process. nih.govacs.org The quantum yields for both the forward (Z → E) and reverse (E → Z) isomerization are significant, indicating a dynamic photoequilibrium. nih.govacs.org
In addition to configurational isomerization, this compound can undergo irreversible structural isomerization, most notably the formation of lumirubin-type products. This process involves an intramolecular cyclization of one of the vinyl groups onto the adjacent pyrrole (B145914) ring. cdnsciencepub.com The formation of lumirubin (B15126135) from bilirubin is considered a crucial step in phototherapy, as lumirubin is more polar and more easily excreted. wikipedia.org Studies on a simplified model of a bilirubin dipyrrinone subunit, vinylneoxanthobilirubic acid methyl ester, have demonstrated that irradiation leads to a reversible photocyclization to a seven-membered ring system, analogous to lumirubin formation. nih.govacs.org This cyclization is proposed to occur from the E-isomer. nih.govacs.org A similar photocyclization has been observed in biopyrrin A dimethyl ester, yielding a product named lumipyrrin dimethyl ester. nih.gov
The efficiency of the photochemical transformations of this compound is highly dependent on the wavelength of the irradiating light. Research on a model bilirubin subunit, vinylneoxanthobilirubic acid methyl ester, has shown that both Z → E photoisomerization and the subsequent cyclization are wavelength-dependent. nih.govacs.org
Irradiation in the wavelength range of 360–410 nm results in efficient photoisomerization, while the cyclization and cycloreversion reactions are significantly less efficient. acs.org However, upon irradiation at the tail of the absorption bands (around 490 nm), both the photoisomerization and cyclization processes become more efficient. nih.govacs.org This suggests that the photoproduct distribution can be controlled by the choice of irradiation wavelength.
Table 1: Wavelength Dependence of Quantum Yields for Photoprocesses of a Bilirubin Dipyrrinone Subunit Model
| Photoprocess | Irradiation Wavelength (nm) | Quantum Yield (Φ) |
| Z → E Isomerization | 360-410 | ~0.16 nih.govacs.org |
| E → Z Isomerization | 360-410 | ~0.16 nih.govacs.org |
| E-isomer Cyclization | 360-410 | 0.006-0.008 nih.govacs.org |
| Cycloreversion | 360-410 | 0.002-0.004 nih.govacs.org |
| Z → E Isomerization | 490 | ~0.30 nih.govacs.org |
| E → Z Isomerization | 490 | ~0.30 nih.govacs.org |
| E-isomer Cyclization | 490 | ~0.07 nih.govacs.org |
Data derived from studies on vinylneoxanthobilirubic acid methyl ester, a model for a bilirubin dipyrrinone subunit. nih.govacs.org
In the presence of oxygen, irradiation of this compound can lead to photooxidation. One of the primary mechanisms involves the reaction with singlet oxygen (\¹O₂), a highly reactive form of oxygen. nii.ac.jp Biliverdin (B22007) dimethyl ester, an oxidation product of this compound, has been shown to quench singlet oxygen. nih.gov The reaction of singlet oxygen with the double bonds of the bilirubin skeleton can lead to fragmentation of the molecule. nii.ac.jp Another proposed mechanism for photooxidation involves an initial electron transfer from the excited state of bilirubin to ground state oxygen, forming a bilirubin radical cation and a superoxide (B77818) anion. muni.cz These reactive species can then undergo further reactions to form various oxidation products. muni.cz Studies on a bilirubin dipyrrinone subunit have shown that sensitized photooxidation by singlet oxygen leads to the formation of propentdyopents. nih.gov
Oxidative Reactions and Antioxidant Mechanisms
Bilirubin and its derivatives, including the dimethyl ester, are known for their potent antioxidant properties. They can neutralize a variety of reactive oxygen species, protecting cells from oxidative damage.
This compound can effectively scavenge peroxyl radicals, which are key mediators of lipid peroxidation. Two primary mechanisms have been proposed for this antioxidant activity: Hydrogen Atom Transfer (HAT) and Electron Transfer (ET).
In the HAT mechanism, the antioxidant donates a hydrogen atom to the peroxyl radical, thereby neutralizing it. mdpi.com For bilirubin and its derivatives, the central methylene (B1212753) bridge was initially thought to be the site of hydrogen donation. nih.gov However, subsequent studies and chemical calculations have provided evidence for the involvement of the N-H groups of the pyrrole rings in HAT. acs.org
Alternatively, the reaction can proceed via an initial electron transfer from the bilirubin derivative to the peroxyl radical, forming a bilirubin radical cation and a peroxyl anion. acs.org This is particularly relevant for electron-deficient radicals. acs.org An electron-transfer mechanism has been proposed for the reaction of this compound with the stable DPPH• radical. acs.org
Kinetic studies have determined the rate constants for the reaction of this compound with peroxyl radicals. These studies have shown that this compound is a highly effective antioxidant, with a rate constant for hydrogen-atom transfer to peroxyl radicals that is significantly higher than that of some well-known phenolic antioxidants. acs.orgacs.org
Table 2: Antioxidant Activity of this compound and Related Compounds
| Compound | Rate Constant (kinh) (M-1s-1) | Stoichiometric Factor (n) |
| This compound (BRDE) | 22.5 x 104 acs.org | 2.0 acs.org |
| Biliverdin Dimethyl Ester (BVDE) | 10.2 x 104 acs.org | 2.7 acs.org |
Data from inhibited autoxidation of styrene (B11656) initiated by azo-bisisobutyronitrile (AIBN). acs.org
Singlet Oxygen Reactions and Quenching
This compound, a derivative of the heme catabolite bilirubin, demonstrates significant reactivity with singlet oxygen ('O₂), an electronically excited state of molecular oxygen. This interaction involves both chemical reaction and physical quenching, processes that are central to the photo-oxidation of bilirubinoids. This compound is recognized as an efficient quencher and reactant for singlet oxygen. nii.ac.jp
The interaction is characterized by a high rate constant. For instance, the parent compound, bilirubin, reacts with singlet oxygen in methanol (B129727) with a rate constant of 1.5 x 10⁹ M⁻¹s⁻¹. nii.ac.jp The process involves a specific reaction of singlet oxygen with the double bonds within the tetrapyrrole structure, which leads to the fragmentation of the molecule. nii.ac.jp Studies on the photo-oxidation of conjugated bilirubin have shown that this compound (BR-DT) reacts more rapidly with singlet oxygen than biliverdin. nii.ac.jp
The mechanism of this interaction is not solely a chemical reaction. Evidence suggests that physical quenching occurs, where the excited singlet oxygen is returned to its triplet ground state without a chemical transformation of the quencher. Research on the related compound, biliverdin IXα dimethyl ester, has shown that it physically quenches singlet oxygen, a finding that is considered highly relevant to the photo-oxidation pathways of bilirubin itself. nih.govnih.gov The triplet excited state of biliverdin dimethyl ester has been generated and studied, revealing a half-life of 6.7µs in benzene (B151609). researchgate.net While it efficiently quenches the triplet states of compounds like anthracene (B1667546) and naphthacene, it was not found to be quenched by oxygen. researchgate.net This complex reactivity underscores its role in modulating the effects of light and oxygen on biological systems.
Formation of Oxidation Products and Chemical Scavenging
The oxidation of bilirubin and its dimethyl ester derivative leads to the formation of a variety of smaller, fragmented molecules. These products are generally considered markers of oxidative stress. nih.govacs.org The oxidative degradation of the parent pigment yields a complex mixture of monocyclic, bicyclic, and tricyclic fragments. nih.govacs.org
Key oxidation products identified from bilirubin include:
Bilirubin Oxidation Products (BOXes) : These are monocyclic compounds, existing as a mixture of isomers: 4-methyl-5-oxo-3-vinyl-(1,5-dihydropyrrol-2-ylidene)acetamide (BOX A) and 3-methyl-5-oxo-4-vinyl-(1,5-dihydropyrrol-2-ylidene)acetamide (BOX B). nih.gov They can be formed through the non-enzymatic oxidation of bilirubin by reactive oxygen species like hydrogen peroxide. nih.gov
Propentdyopents (PDPs) : These are bicyclic fragments derived from the oxidative cleavage of the central methylene bridge of bilirubin. nih.govacs.org
Biopyrrins : These are tricyclic oxidation products. nih.govacs.org
The formation of these products highlights the role of this compound as a chemical scavenger. By reacting with oxidizing agents, it neutralizes them and protects other molecules from oxidative damage. This scavenging ability extends to various reactive species. For example, Manganese(III) biliverdin IX dimethyl ester has been shown to be a potent catalytic scavenger of the superoxide anion (O₂⁻). acs.org Furthermore, studies have demonstrated that bile pigments, including their dimethyl esters, can effectively scavenge reactive metabolites, such as epoxides, thereby inhibiting their mutagenic potential. uq.edu.aunih.gov
| Oxidation Product Class | Structural Description | Example Products |
| BOXes | Monocyclic pyrrolidinone derivatives | BOX A, BOX B |
| Propentdyopents (PDPs) | Bicyclic dipyrrinone derivatives | PDP A, PDP B |
| Biopyrrins | Tricyclic tripyrrindione derivatives | Biopyrrin A, Biopyrrin B |
Reactions with Other Chemical Species
Reactions with Diazomethane (B1218177) and Methylation Chemistry
The reaction of bilirubin with diazomethane is a classic method for preparing this compound. nih.govscispace.com Diazomethane (CH₂N₂) is a potent methylating agent that primarily esterifies the two carboxylic acid groups of bilirubin to yield the dimethyl ester. nih.gov
However, the reaction can proceed further. Under appropriate conditions, diazomethane not only converts the carboxylic acids to methyl esters but also methylates the lactam oxygen atoms of the outer pyrrole rings. nih.govscispace.com This results in the formation of monomethoxythis compound and dimethoxythis compound. nih.govscispace.com The structures of these methylated products have been confirmed by elemental analysis as well as infrared and nuclear magnetic resonance (NMR) spectroscopy. nih.gov
A significant consequence of this further methylation is a change in the molecule's conformation. Bilirubin and its dimethyl ester can adopt a "ridge-tile" conformation stabilized by intramolecular hydrogen bonds between the propionic acid side chains and the lactam and pyrrole groups of the contralateral dipyrrinone half. nih.govscispace.comnih.gov The methylation of the lactam oxygens to form dimethoxythis compound eliminates these crucial hydrogen bonds. nih.govscispace.com This allows for free rotation around the central methylene bridge, a feature not observed in the internally hydrogen-bonded this compound. nih.gov
| Reactant | Reagent | Primary Products | Structural Notes |
| Bilirubin | Diazomethane (CH₂N₂) | This compound | Esterification of two carboxyl groups. |
| Bilirubin | Diazomethane (CH₂N₂) | Monomethoxythis compound | Esterification and methylation of one lactam oxygen. |
| Bilirubin | Diazomethane (CH₂N₂) | Dimethoxythis compound | Esterification and methylation of both lactam oxygens; loss of internal H-bonds. nih.gov |
Interactions with Electrophilic Species (e.g., Epoxides)
This compound and related tetrapyrroles exhibit significant reactivity towards electrophilic species, such as epoxides. This reactivity is a key aspect of their function as chemical scavengers of potentially harmful metabolites. uq.edu.aunih.gov
Studies using styrene epoxide as a model for reactive electrophilic metabolites have shown that bile pigments, including this compound, react efficiently with the epoxide to form covalent adducts. nih.gov Competitive reaction experiments have demonstrated that these tetrapyrroles are more reactive towards the epoxide than guanine, a primary target for DNA damage by many mutagens. uq.edu.aunih.gov This suggests that this compound can act as a protective agent by intercepting these reactive electrophiles before they can damage critical cellular macromolecules like DNA.
The reaction with styrene epoxide can lead to the formation of mono- and di-styrene epoxide esters, although this primarily involves the free carboxylic acid groups present in bilirubin itself. uq.edu.au However, evidence also points to the reactivity of the pyrrole rings within the bilirubin structure, though the resulting products were found to be unstable. uq.edu.au For this compound, where the carboxylic acid groups are already blocked, the reaction would proceed at other nucleophilic sites on the tetrapyrrole skeleton. This chemical scavenging of reactive electrophiles is considered a plausible mechanism for the observed anti-mutagenic properties of bile pigments. uq.edu.aunih.gov
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Molecular Conformation and Stability
The three-dimensional structure and stability of bilirubin (B190676) and its derivatives, including bilirubin dimethyl ester, are governed by a delicate interplay of covalent bonds and non-covalent interactions. Quantum chemical calculations have been instrumental in elucidating these structural characteristics.
Early studies employed semi-empirical molecular orbital calculations to investigate the conformation of bilirubin and its dimethyl ester in various solvents. capes.gov.br A key structural feature identified for bilirubin derivatives is a "ridge-tile" conformation, which is stabilized by a network of up to six intramolecular hydrogen bonds. researchgate.netnih.gov This conformation involves the individual pyrromethenone units adopting a Z-synperiplanar arrangement. researchgate.net The conformational behavior of this compound has been a subject of re-evaluation in light of newly proposed structures that emphasize the role of intramolecular hydrogen bonding in achieving maximum stabilization. nih.gov
More recent studies have utilized molecular dynamics and density functional theory to further explore the conformational stability of bilirubin. acs.org While the six-hydrogen-bond structure is confirmed to persist in solution, calculations show that the tendency to form a ridge-tile structure is maintained even when chemical modifications, such as esterification of the propionic acid chains, prevent the formation of all six hydrogen bonds. mdpi.com The good agreement between theoretical and experimental vibrational circular dichroism (VCD) and IR spectra, predicted through DFT-based computational models, supports these conformational findings. mdpi.com
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) has become a cornerstone for studying the electronic properties of bilirubin derivatives, offering a balance between computational cost and accuracy. researchgate.netdntb.gov.ua It provides detailed insights into the electronic structure, which is fundamental to understanding the molecule's reactivity and photochemical behavior.
DFT calculations, often combined with a polarizable continuum model (CPCM) to account for solvent effects, are used to investigate both ground and excited-state properties. nih.gov Time-dependent DFT (TD-DFT) is particularly crucial for estimating excited-state characteristics. nih.govresearchgate.net Studies have systematically evaluated the performance of various density functional methods against experimental data and higher-level calculations. researchgate.net The results indicate that optimally-tuned range-separated density functionals often provide the best performance, as they can accurately describe electronic structures that are neither fully delocalized nor localized. researchgate.net These methods have been applied to analyze the nature of the lowest singlet excited state (S1) of bilirubin, revealing it to be a hybrid of local and charge-transfer excitation. researchgate.net
Bond dissociation enthalpy (BDE) and ionization potential (IP) are critical parameters that quantify the antioxidant capacity of a molecule. The BDE of a phenolic O-H or a pyrrolic N-H bond indicates the energy required to homolytically break the bond, a key step in hydrogen atom transfer (HAT) mechanisms of radical scavenging. mdpi.comnih.gov The IP relates to the ease of donating an electron, central to the sequential electron transfer proton transfer (SETPT) mechanism. nih.gov
DFT calculations are a primary method for determining these values. mdpi.comnih.gov For instance, studies on catechols and other phenolic antioxidants have demonstrated the use of DFT to calculate substituent effects on O-H BDEs and IPs, providing a rational basis for designing more effective antioxidants. mdpi.com Similarly, the BDEs and IPs of phenothiazines, which share structural motifs with the pyrrole (B145914) rings in bilirubin, have been extensively studied using DFT to predict their radical scavenging capabilities. nih.gov
Table 1: Calculated Antioxidant Properties of Related Compounds This table presents data for parent compounds or related structural classes to provide context for the properties of this compound.
| Compound Class | Property | Method | Typical Value (kcal/mol) | Reference |
|---|---|---|---|---|
| Phenoxazine | N-H Bond Dissociation Enthalpy (Gas-phase) | DFT (M05-2X) | 76.7 | nih.gov |
| Phenothiazine | N-H Bond Dissociation Enthalpy (Gas-phase) | DFT (M05-2X) | 80.6 | nih.gov |
Note: Lower BDE and IP values generally correlate with higher antioxidant activity.
DFT calculations are essential for mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates, transition states, and the calculation of activation barriers. This is particularly important for understanding the photochemistry of bilirubin, which involves ultrafast and complex reaction pathways. researchgate.net
Upon photoexcitation, bilirubin and its derivatives can undergo several transformations, including E-Z isomerization and intramolecular cyclization to form lumirubin (B15126135). muni.czdiva-portal.org Computational studies on bilirubin model systems have connected the topography of the potential energy surface to experimentally observed lifetimes from femtosecond transient absorption spectroscopy. researchgate.net These calculations have identified conical intersections, which are crucial for the efficient, non-radiative decay from the excited state back to the ground state, facilitating the photoisomerization process. researchgate.netdiva-portal.org
Studies on the closely related biliverdin (B22007) dimethyl ester (BVE) have revealed multiple, solvent-dependent, excited-state depopulation pathways. rsc.org In aprotic solvents, BVE predominantly undergoes non-radiative decay within picoseconds, while in protic solvents, additional pathways, including excited-state proton transfer to the solvent, become significant. rsc.org These computational and experimental findings highlight the strong conformational control over the photodynamics of these molecules. researchgate.net
Exciton (B1674681) Theory and Excited-State Calculations in Photochemistry
The photochemistry of bilirubin and its dimethyl ester is complicated by its bichromophoric nature, where the molecule essentially consists of two coupled dipyrrinone chromophores. researchgate.net Exciton theory provides a framework for understanding the electronic interactions between these two halves of the molecule. scispace.comnih.gov
According to this model, the absorption of light creates excited states that are not localized on a single chromophore but are shared between them, forming "exciton states." nih.gov TD-DFT calculations have been used to analyze these excited states. researchgate.netnih.gov For bilirubin, the most prominent feature in its absorption spectrum is attributed to a pair of excited states, S(3) and S(4), which can be accurately described by the exciton coupling model. nih.gov The analysis of the wavefunctions and properties of these states supports the interpretation of bilirubin's photoisomerization behavior based on exciton coupling. nih.gov
Interestingly, the lowest pair of excited states, S(1) and S(2), are calculated to be of a charge-transfer (CT) nature, although they have small oscillator strengths, making them difficult to detect spectroscopically. nih.gov The existence of these different types of excited states (exciton and charge-transfer) helps explain the observed wavelength-dependent photochemistry of bilirubin and its dimethyl ester. diva-portal.org
Applications of Bilirubin Dimethyl Ester As a Research Model
Modeling Bilirubin's Chemical Behavior in Solution and Controlled Environments
Bilirubin (B190676) dimethyl ester is instrumental in dissecting the complex chemical behavior of bilirubin. By esterifying the two carboxylic acid groups of bilirubin, researchers can isolate and study other aspects of the molecule's functionality.
The conversion of bilirubin's carboxylic acid groups to methyl esters eliminates the possibility of intramolecular hydrogen bonding involving these groups. This modification is critical for studying the inherent conformational properties of the bilirubin backbone. In non-polar solvents, bilirubin dimethyl ester exists as an equilibrium mixture of different conformational isomers. nih.gov This is in contrast to dimethoxythis compound, which lacks intramolecular hydrogen bonds and exists as a single molecular species, allowing for free rotation around the central methylene (B1212753) bridge. nih.gov This highlights the role of the esterified propionic acid side chains in influencing the molecule's three-dimensional structure.
Nuclear Magnetic Resonance (NMR) spectroscopy studies in dimethyl sulfoxide (B87167) (DMSO) have shown that the conformation of the this compound skeleton is similar to that of bilirubin in its crystalline state and in chloroform (B151607) solutions. nih.gov However, in DMSO, the strong interaction with the solvent prevents direct hydrogen bonding between the carboxylic acid and lactam groups, a phenomenon observable in chloroform solutions. nih.gov Instead, it is suggested that the propionic residues are tethered to the molecular skeleton via bound solvent molecules. nih.gov Circular dichroism spectroscopy has also been employed to study the conformation of this compound, revealing that the esterification leads to a loss of the conformational stabilization that is afforded by intramolecular hydrogen bonding in the parent diacid. tandfonline.com
Phototherapy is a common treatment for neonatal jaundice, and it works by converting bilirubin into more easily excretable isomers. This compound has been used as a model to understand the photochemical reactions that bilirubin undergoes. Like bilirubin, its dimethyl ester, with the natural Z,Z configuration at the meso bridge double bonds, undergoes rapid and reversible photoisomerization to Z,E, E,Z, and E,E isomers upon irradiation with visible light. researchgate.net These photoisomers are more polar and less lipophilic than the parent molecule, which is a key aspect of their enhanced excretion during phototherapy. researchgate.net
Studies on the photolysis of bilirubin in various solvents have been crucial for understanding the mechanisms at play during phototherapy. cdnsciencepub.com The environment surrounding the bilirubin molecule, whether it be different organic solvents or aqueous media with or without albumin, significantly influences the photoisomerization process. cdnsciencepub.com The use of this compound in these studies helps to isolate the photochemical events from the complexities introduced by the ionizable carboxylic acid groups.
In Vitro Enzymatic Interaction Studies
The modified structure of this compound makes it a valuable tool for investigating how bilirubin and its derivatives interact with various enzymes.
The arachidonic acid cascade is a key pathway in inflammation, involving enzymes such as phospholipase A2 (PLA2), lipoxygenase (LOX), and cyclooxygenase (COX). This compound has demonstrated significant inhibitory activity against these enzymes. nih.gov Overproduction of arachidonic acid by secretory phospholipase A2 group IIA (sPLA2IIA) is a feature of many inflammatory conditions. nih.gov this compound (referred to as BD1 in some studies) has been shown to be a more potent inhibitor of sPLA2IIA than unconjugated bilirubin (UCB), exhibiting approximately three times greater inhibitory potency. nih.gov
This enhanced inhibition is attributed to the increased hydrophobicity of the dimethyl ester derivative. nih.gov Both UCB and its dimethyl ester inhibit human 5-LOX and COX-2 activities. nih.gov Molecular docking studies have further supported the observation that this compound is a better inhibitor of these enzymes compared to UCB and other endogenous antioxidants. nih.gov
| Enzyme | Inhibitory Effect of this compound | Reference |
|---|---|---|
| Secretory Phospholipase A2 (sPLA2IIA) | ~3-fold greater inhibitory potency compared to unconjugated bilirubin. IC50 value of 4.0 μM. | nih.govresearchgate.net |
| 5-Lipoxygenase (5-LOX) | Inhibits human 5-LOX activity. | nih.gov |
| Cyclooxygenase-2 (COX-2) | Inhibits human COX-2 activity. | nih.gov |
This compound can be metabolized by microsomal enzymes. It has been found that a rat liver microsomal carboxyesterase can convert this compound back to bilirubin, which can then be conjugated by bilirubin UDP-glucuronyl transferase to form bilirubin glucuronides. echelon-inc.comechelon-inc.com This makes this compound a useful substrate for studying the activity of these enzymes in vitro. The Gunn rat, which is deficient in the enzyme responsible for bilirubin glucuronidation, can excrete polar conjugates of this compound in its bile after the ester is administered intravenously. nih.gov
Studies on Interactions with Mutagenic Compounds and Detoxification Pathways
Bilirubin and its derivatives have been investigated for their potential protective effects against mutagenic compounds. This compound has been evaluated for its antigenotoxic properties against food-borne mutagens like aflatoxin B1 and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) in the Ames test. acs.orgnih.gov
Studies using the Salmonella reverse mutation assay have shown that this compound can significantly reduce the mutagenic effects of certain compounds. nih.gov One proposed mechanism for this antimutagenic activity is the chemical scavenging of reactive metabolites of mutagens. uq.edu.au For instance, bile pigments, including their dimethyl esters, have been shown to react with styrene (B11656) epoxide, a model for the reactive metabolites of some mutagens. uq.edu.au While the free carboxylic acids of bile pigments are more effective at this scavenging than the dimethyl ester derivatives, the latter still exhibit antimutagenic activity. uq.edu.auuq.edu.au
Furthermore, research suggests that bile pigments may inhibit the metabolic activation of mutagens by liver enzymes. uq.edu.au Molecular modeling studies indicate that bile pigments could bind to the active sites of cytochrome P450 enzymes (CYP1A1, 1A2, 1B1, and 3A4) that are responsible for metabolizing mutagens. uq.edu.au The interaction between tetrapyrroles like this compound and mutagenic compounds has also been explored using circular dichroism, providing evidence for tight binding that could contribute to their anti-genotoxic effects. worldscientific.com In Gunn rats, pretreatment with an inducer of cytochrome P-450 led to a significant increase in the biliary excretion of glutathione (B108866) conjugates of this compound, suggesting a role for these detoxification pathways in its metabolism. nih.gov
Development of Analytical Methodologies for Bilin Pigments Using this compound as a Standard
This compound, a derivative of bilirubin where the two carboxylic acid groups are esterified, serves as a critical reference standard in the development and validation of analytical methods for bilin pigments. Its enhanced stability and solubility in organic solvents compared to the parent compound, unconjugated bilirubin, make it particularly valuable for chromatographic and spectroscopic techniques. Researchers utilize this compound to establish reliable quantification, ensure accuracy in identifying various bilirubin fractions, and separate complex mixtures of bile pigments from biological samples.
The primary application of this compound as a standard is in chromatographic analysis, particularly high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). nih.govnih.govnih.govtandfonline.com These methods often rely on a derivatization step called alkaline methanolysis, which converts native bilirubin conjugates (monoglucuronides and diglucuronides) from samples like serum or bile into their corresponding monomethyl and dimethyl esters. nih.govnih.govportlandpress.com This conversion is essential because it allows for the extraction of these pigments from an aqueous biological matrix into an organic solvent, making them amenable to analysis. nih.gov Crystalline this compound is used as a reference standard to calibrate these assays, enabling the direct and individual measurement of each pigment fraction. nih.govresearchgate.net
In one such method, bilirubin and its sugar conjugates in biological samples are converted to their methyl esters via base-catalyzed transesterification. nih.gov The resulting products, including this compound, are then separated by TLC and quantified spectrophotometrically. nih.gov The synthesis and characterization of pure this compound have been crucial for the validation of this methodology. nih.gov
HPLC methods, in particular, have benefited from the use of this compound as a standard. For instance, a reversed-phase HPLC system was developed for the rapid separation of bilirubin and its methyl esters. portlandpress.com This technique allows for the quantification of conjugated and unconjugated bilirubin in plasma after transesterification. portlandpress.com The use of an internal standard and calibration with crystalline bilirubin and its methyl esters, including the dimethyl ester, ensures the accuracy of the measurements. nih.gov Researchers have established specific chromatographic conditions for separating the III-α, IX-α, and XIII-α isomers of this compound, which is vital for analyzing the isomeric composition of bilirubin samples. tandfonline.com
The table below details the chromatographic conditions and findings from a study focused on separating this compound isomers.
| Parameter | Details |
|---|---|
| Chromatograph | Perkin-Elmer Series 3 |
| Detector | LC-65 Detector-Over Unit |
| Detection Wavelength | 410 nm |
| Elution Mode | Isocratic |
| Mobile Phase | Toluene with 5% (v/v) of 95% ethanol |
| Key Finding | Successful separation of the III-α, IX-α, and XIII-α isomers of BRDME. |
Beyond chromatography, this compound is a standard in various spectroscopic analyses. Its well-defined spectral properties are used for calibration and identification. nih.gov For example, the absorption spectra of biliverdin (B22007) dimethyl esters, precursors to bilirubin dimethyl esters, have been thoroughly characterized in methanol (B129727), showing a broad band around 650 nm and a sharp band near 375 nm. nih.gov The molar absorption coefficients have been determined to be identical for each free acid and its corresponding dimethyl ester, and they adhere to Beer's law, which is fundamental for quantitative spectrophotometry. nih.gov
Mass spectrometry (MS) is another area where this compound is an important standard. In electrospray ionization (ESI) MS, it provides a reference for identifying bilirubin and its metabolites. fiu.edunih.gov The fragmentation patterns of this compound under collision-induced dissociation (CID) are well-documented, aiding in the structural elucidation of unknown bilin pigments. nih.gov
The table below summarizes key mass spectrometry data for bilirubin and its dimethyl ester, which is used to confirm their presence in analytical samples.
| Compound | Molecular Ion (m/z) | Key Fragment Ion (m/z) | Analytical Technique |
|---|---|---|---|
| Bilirubin | 585 [M+H]⁺ | 299 | HPLC/ESI-MS/MS |
| This compound | 613 [M+H]⁺ (Expected) / 623 [M+H]⁺ (Observed for Stercobilin (B1237259) Dimethyl Ester) | 498, 373 (Observed for Stercobilin Dimethyl Ester) | ESI-MS/MS |
Furthermore, this compound has been instrumental in developing analytical methods for plant-based bilirubin. fiu.eduoup.com To avoid interference from other plant pigments like carotenoids, bilirubin extracted from plant samples is converted to its dimethyl ester using diazomethane (B1218177). oup.com This derivatization shifts the retention time in HPLC, allowing for clear separation and quantification against a this compound standard curve. fiu.eduoup.com This approach enabled the confirmation of bilirubin in various angiosperm species. fiu.edu
Future Research Directions and Emerging Areas
Exploration of Novel Synthetic Routes and Derivatization Strategies
While classical methods for the synthesis of bilirubin (B190676) and its esters exist, the pursuit of more efficient and versatile synthetic routes remains a key area of research. Modern synthetic organic chemistry offers a toolkit to improve upon existing methods, aiming for higher yields, greater purity, and the ability to introduce specific modifications.
Future explorations may focus on:
Stereoselective Syntheses: Developing methods that favor the formation of the naturally occurring IXα isomer of bilirubin dimethyl ester, potentially through the use of chiral catalysts or auxiliaries.
Convergent Synthetic Designs: Employing strategies that build complex molecules like this compound from smaller, pre-functionalized building blocks. This modular approach, supported by modern cross-coupling reactions like the Suzuki-Miyaura coupling, can offer greater flexibility and efficiency. acs.orgnih.gov For instance, a recent platform for synthesizing bilirubin oxidation products utilized pairwise cross-couplings of four distinct building blocks to assemble the parent pigment. acs.orgnih.gov
Novel Protecting Group and Derivatization Strategies: Derivatization is crucial not only for synthesis but also for analysis. The conversion of bilirubin's carboxylic acid groups to their methyl esters is a common strategy to improve solubility in organic solvents and to facilitate chromatographic separation and mass spectrometric analysis. nih.gov Future work could explore a wider range of ester and other derivatives to tune the molecule's properties for specific applications. greyhoundchrom.com This includes developing orthogonal protecting group strategies that allow for selective modification of different parts of the molecule.
A promising approach involves the base-catalyzed transesterification of bilirubin conjugates with methanol (B129727) to specifically form the corresponding mono- or di-methyl esters for analytical purposes. nih.gov This method allows for the quantification of different bilirubin species in biological samples with high recovery and minimal side reactions. nih.gov
Advanced Time-Resolved Studies of Ultrafast Molecular Dynamics
The photochemistry of bilirubin and its derivatives is central to the medical treatment of neonatal jaundice and is a fascinating example of molecular dynamics. This compound, as a close analogue of the parent compound, is an excellent model for studying these ultrafast processes without the complications of the free carboxylic acid groups.
Upon absorption of light, bilirubin undergoes a series of rapid structural changes, including Z to E isomerization around the double bonds of the pyrrole (B145914) rings. researchgate.net These processes occur on the femtosecond (fs) to picosecond (ps) timescale. Advanced time-resolved spectroscopic techniques are essential to capture these fleeting events.
Recent studies on the closely related biliverdin (B22007) dimethyl ester using femtosecond time-resolved absorption and fluorescence spectroscopy have revealed complex excited-state deactivation pathways. rsc.orgrsc.org In aprotic solvents, a very fast non-radiative decay on a ~2 ps timescale is the dominant process, while a minor, longer-lived component of ~30 ps is associated with isomerization. rsc.orgrsc.org In protic solvents, the dynamics become even more complex due to hydrogen bonding interactions, with a significant portion of the excited state decaying via an 800 fs emissive pathway. rsc.orgrsc.org
Future research in this area will likely involve:
Multi-pulse Spectroscopies: Employing more sophisticated techniques like two-dimensional electronic spectroscopy (2DES) to map the flow of energy and the coupling between different electronic and vibrational states during the photoreaction.
Transient Vibrational Spectroscopy: Using techniques like femtosecond stimulated Raman spectroscopy (FSRS) to obtain structural information about the short-lived intermediates formed during the photochemical reaction, providing a "molecular movie" of the isomerization process.
Solvent Effects: Systematically studying the influence of different solvent environments on the photodynamics to understand the role of polarity, viscosity, and hydrogen bonding in directing the reaction pathways. rsc.orgrsc.org
| Solvent Type | Decay Pathway | Timescale | Associated Process | Reference |
|---|---|---|---|---|
| Aprotic | Major (95%) | ~2 ps | Non-radiative decay | rsc.orgrsc.org |
| Minor | ~30 ps | Emissive, likely D-ring isomerization | rsc.orgrsc.org | |
| Protic | Major (~70%) | ~800 fs | Emissive decay | rsc.orgrsc.org |
| Minor (15%) | ~2 ps | Non-radiative decay | rsc.orgrsc.org | |
| - | >300 ps | Emissive decay, excited-state proton transfer | rsc.orgrsc.org |
Integration with Advanced Computational Methods for Predictive Chemical Modeling
Computational chemistry has become an indispensable tool for understanding the structure, reactivity, and spectroscopic properties of complex molecules like this compound. sci-hub.se By integrating theoretical calculations with experimental data, researchers can gain deeper insights into the molecular mechanisms underlying its chemical behavior.
Time-dependent density functional theory (TD-DFT) has been successfully used to calculate the vertical excitation energies of bilirubin and its various isomers (ZZ, ZE, EZ, and EE), providing a theoretical framework for interpreting their absorption spectra. acs.org These calculations can also be used to optimize the geometries of excited states, offering clues about the initial steps of photochemical reactions. acs.org Computational studies have suggested that excited-state intramolecular proton transfer (ESIPT) is a key factor in the rapid deactivation of photoexcited bilirubin. acs.org
Future directions for computational modeling include:
Non-adiabatic Dynamics Simulations: Performing surface hopping or other non-adiabatic dynamics simulations to model the entire photochemical reaction pathway, from light absorption to the formation of the final photoproducts. researchgate.net This can help to identify the key conical intersections and transition states that govern the reaction outcome.
Machine Learning and AI: Utilizing machine learning algorithms to analyze large datasets from both experiments and computations. sci-hub.se This could lead to the development of predictive models for the properties of new bilirubin derivatives, accelerating the design of molecules with desired characteristics.
Multi-scale Modeling: Combining high-level quantum mechanical (QM) calculations on the chromophore with molecular mechanics (MM) or coarse-grained models of the surrounding environment (e.g., solvent or a protein binding pocket). u-szeged.hu This multi-scale approach allows for the study of how the environment influences the properties and reactivity of this compound.
Development of Research Tools and Probes Based on this compound
The unique properties of this compound make it a candidate for development as a specialized research tool or molecular probe. Its interaction with proteins and its photochemical reactivity can be harnessed to study biological systems.
For example, this compound and its isomers can be used to probe the active sites of enzymes involved in bilirubin metabolism. It has been shown that the dimethyl esters of biliverdin-IXβ and biliverdin-IXδ are substrates for biliverdin-IXβ reductase (BVR-B) but not for biliverdin-IXα reductase (BVR-A). nih.gov This specificity allows for the development of assays to selectively measure the activity of each enzyme in complex biological mixtures. nih.gov
Emerging areas for the application of this compound as a research tool include:
Probes for Protein Binding: The changes in the absorption and fluorescence properties of this compound upon binding to proteins can be used to study protein-ligand interactions. researchgate.net Its ability to bind to proteins like serum albumin is well-known, and derivatized versions could be designed as fluorescent probes for specific protein targets.
Sensors for Reactive Oxygen Species (ROS): While bilirubin itself is a known antioxidant, derivatization to the dimethyl ester modifies its reactivity. acs.org Further modifications could lead to the development of probes that react specifically with certain types of ROS, producing a detectable signal (e.g., a change in fluorescence).
Photo-controlled Release Systems: The photoisomerization of this compound could potentially be used to trigger conformational changes in a larger molecular assembly, leading to the controlled release of a cargo molecule.
Unraveling Complex Reaction Networks and Identifying Novel Reaction Products
The reactivity of this compound extends beyond simple photoisomerization. It can participate in a variety of chemical reactions, leading to a complex network of products. A key area of interest is its oxidation, as the oxidation products of bilirubin in the body are thought to have biological significance that is not yet fully understood. acs.org
Systematic studies of the reaction of this compound with various reagents can lead to the discovery of novel compounds and reaction pathways. For instance, the reaction with diazomethane (B1218177) was found to yield monomethoxy- and dimethoxybilirubin dimethyl esters. scispace.com
A significant recent development has been the systematic synthesis of bilirubin oxidation products (BOXes), such as biopyrrins. acs.org This work has led to the discovery of a novel photochemical reaction: the photocyclization of biopyrrin A dimethyl ester to form a new product named lumipyrrin dimethyl ester upon irradiation with light. nih.gov This reaction is reversible, adding another layer of complexity and potential control to the photochemistry of these systems. nih.gov
| Reactant | Reaction | Product | Irradiation Wavelength | Apparent Quantum Yield | Reference |
|---|---|---|---|---|---|
| Biopyrrin A Dimethyl Ester (Z-isomer) | Photoisomerization | Biopyrrin A Dimethyl Ester (E-isomer) | 533 nm | 4.8 x 10-2 | nih.gov |
| Photocyclization | Z-Lumipyrrin Dimethyl Ester | 533 nm | 3.2 x 10-4 | nih.gov | |
| Z-Lumipyrrin Dimethyl Ester | Cycloreversion | Biopyrrin A Dimethyl Ester (E,Z-isomer) | 387 nm | 4.7 x 10-3 | nih.gov |
Future research will focus on:
Mechanistic Studies: Elucidating the mechanisms of these complex reactions using a combination of experimental techniques (e.g., isotopic labeling, kinetic studies) and computational modeling.
Isolation and Characterization: Developing advanced separation and analytical methods, such as high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry and NMR, to isolate and fully characterize novel reaction products from complex mixtures. acs.orgconicet.gov.ar
Exploring Biological Activity: Once novel products are identified and synthesized, their biological activities can be investigated to understand their potential roles in physiology and pathology.
By pursuing these future research directions, the scientific community will continue to deepen its understanding of the fundamental chemistry of this compound and unlock its potential for new applications in medicine, biology, and materials science.
Q & A
Q. What are the critical steps for synthesizing and characterizing bilirubin dimethyl ester (BRE) to ensure reproducibility?
- Methodological Answer : Synthesis of BRE involves esterification of bilirubin’s propionic acid side chains, followed by purification via liquid chromatography. Key considerations include:
- Characterization : Use H NMR and mass spectrometry (MS) to confirm esterification and purity. BRE and bilirubin (BR) share similar UV, IR, and MS spectra, but NMR distinguishes methyl group incorporation .
- Purity Validation : Elemental analysis and high-performance liquid chromatography (HPLC) are essential. For novel compounds, provide melting points, optical rotations, and spectral data .
- Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to limit main-text experimental details to five compounds; additional data should be in supplementary materials .
Q. How does the solubility profile of BRE influence its experimental applications in biochemical assays?
- Methodological Answer : BRE’s low water solubility necessitates solvent optimization:
- Solvent Selection : Use dimethyl sulfoxide (DMSO) or ethanol for in vitro studies, ensuring concentrations remain below cytotoxic thresholds.
- Derivatization : Compare BRE with water-soluble analogs (e.g., bilirubin ditaurate) to assess solubility-dependent bioactivity .
- Handling Protocols : Store BRE in inert atmospheres to prevent oxidation, and validate stability using UV-Vis spectroscopy .
Q. What role does BRE play in endogenous antioxidant pathways, and how can this be experimentally validated?
- Methodological Answer : BRE acts as a hydrogen-atom donor (HAT) to scavenge peroxyl radicals. To study this:
- Assay Design : Use inhibited autoxidation of styrene with AIBN initiators. Measure rate constants () via oxygen uptake kinetics (e.g., (BRE) = ) .
- Comparative Analysis : Contrast BRE with biliverdin dimethyl ester (BVDE), which exhibits higher values due to extended conjugation .
- Table : Antioxidant Activity of Tetrapyrroles
| Compound | |
|---|---|
| This compound | |
| Biliverdin dimethyl ester | Higher than BRE (exact value context-dependent) |
| Data derived from inhibited autoxidation studies . |
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when analyzing BRE-metal complexes?
- Methodological Answer : BRE’s coordination with metals (e.g., Cu) alters charge-transfer dynamics. Address discrepancies by:
- Multi-Spectral Validation : Combine transient absorption spectroscopy, X-ray crystallography, and electron paramagnetic resonance (EPR) to elucidate coordination sites (pyrrole nitrogen vs. side chains) .
- Computational Modeling : Use density functional theory (DFT) to predict spectral shifts and validate experimental observations .
Q. What experimental strategies are recommended for evaluating BRE’s antimutagenic properties in bacterial models?
- Methodological Answer : Design metabolically activated mutagenesis assays:
- Strain Selection : Use Salmonella typhimurium TA98 for AFB1-induced mutagenesis.
- Dose Optimization : Test BRE concentrations between – M, referencing dose-response curves from prior studies .
- Controls : Include positive (aflatoxin B1) and negative (solvent-only) controls. Normalize data to colony-forming units (CFUs) .
Q. How do reaction kinetics and solvent systems affect BRE’s efficacy in radical-scavenging studies?
- Methodological Answer : Solvent polarity impacts BRE’s HAT efficiency:
- Kinetic Profiling : Conduct time-resolved experiments in polar (e.g., acetonitrile) vs. nonpolar (e.g., toluene) solvents.
- Radical Trapping : Use spin-trapping agents (e.g., DMPO) with EPR to quantify radical adducts .
- Temperature Dependence : Perform Arrhenius analysis to determine activation energies for HAT pathways .
Q. What advanced techniques are required to study ligand-to-metal charge transfer (LMCT) in BRE-Cu2+^{2+}2+ complexes?
- Methodological Answer : LMCT mechanisms require ultrafast spectroscopy:
Q. How should researchers address batch-to-batch variability in BRE synthesis for pharmacological studies?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor esterification in real time.
- Statistical DoE : Apply factorial designs to optimize reaction temperature, catalyst loading, and solvent ratios .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
